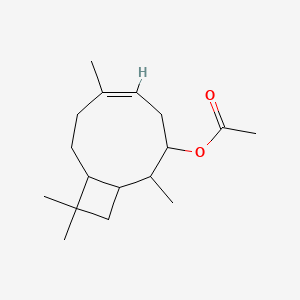

2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6,10,10-Tetramethylbicyclo(720)undec-5-en-3-yl acetate is an organic compound with the molecular formula C17H28O2 It is known for its unique bicyclic structure, which includes a bicyclo[720]undecane framework with multiple methyl groups and an acetate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate typically involves the following steps:

Formation of the bicyclic framework: The bicyclo[7.2.0]undecane structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition.

Introduction of methyl groups: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate. These reactions are typically carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Acetylation: The final step involves the acetylation of the hydroxyl group on the bicyclic framework to form the acetate ester. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the acetate ester to the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the acetate ester group, where nucleophiles such as amines or thiols replace the acetate group to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of amides or thioesters.

Scientific Research Applications

2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate has several applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity of bicyclic systems and the effects of steric hindrance on chemical reactions.

Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals with unique structural features.

Industry: It is used in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure and multiple methyl groups can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-ol: This compound has a hydroxyl group instead of an acetate ester.

2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-one: This compound has a ketone group instead of an acetate ester.

4,8,11,11-Tetramethylbicyclo(7.2.0)undec-3-en-5-ol: This compound has a different substitution pattern on the bicyclic framework.

Uniqueness

2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate is unique due to its specific combination of a bicyclic framework with multiple methyl groups and an acetate ester. This structure imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for various research and industrial applications.

Biological Activity

2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate (CAS Number: 84963-22-4) is a bicyclic compound characterized by its unique molecular structure and potential biological activities. This article explores its biological activity based on various studies, including its chemical properties, mechanisms of action, and applications in different fields.

The molecular formula of this compound is C17H28O2, with a molecular weight of 264.403 g/mol. It has a density of approximately 0.97 g/cm³ and a boiling point of 322.7°C at 760 mmHg . The compound is known for its stability and solubility in various organic solvents.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antioxidant Properties : Studies have shown that compounds with similar bicyclic structures possess significant antioxidant properties, which may help in combating oxidative stress in cells .

- Antimicrobial Activity : The compound has been tested for its antimicrobial effects against various pathogens. Preliminary results suggest it may inhibit the growth of specific bacteria and fungi .

- Anti-inflammatory Effects : In vitro studies indicate that this compound may reduce inflammation markers, suggesting potential applications in treating inflammatory diseases .

The biological activities of this compound can be attributed to its interaction with cellular pathways:

- Free Radical Scavenging : The compound's structure allows it to act as a free radical scavenger, thereby reducing oxidative damage to cells.

- Modulation of Signaling Pathways : It may influence signaling pathways involved in inflammation and immune responses, although detailed mechanisms require further investigation.

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial activity of several bicyclic compounds, including this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a notable inhibition zone around samples containing the compound compared to controls .

Study 2: Anti-inflammatory Properties

In another research article focusing on anti-inflammatory effects, the compound was tested using lipopolysaccharide (LPS)-induced macrophage models. The results showed a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Properties

CAS No. |

84963-22-4 |

|---|---|

Molecular Formula |

C17H28O2 |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

[(5Z)-2,6,10,10-tetramethyl-3-bicyclo[7.2.0]undec-5-enyl] acetate |

InChI |

InChI=1S/C17H28O2/c1-11-6-8-15-14(10-17(15,4)5)12(2)16(9-7-11)19-13(3)18/h7,12,14-16H,6,8-10H2,1-5H3/b11-7- |

InChI Key |

KHMKMDPIRWLYKU-XFFZJAGNSA-N |

Isomeric SMILES |

CC1C(C/C=C(\CCC2C1CC2(C)C)/C)OC(=O)C |

Canonical SMILES |

CC1C(CC=C(CCC2C1CC2(C)C)C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.